Avocadene 1-acetate, a fatty alcohol derivative found in Persea americana (avocado), has shown potential in fighting Mycobacterium tuberculosis, the bacteria that causes tuberculosis. Studies have found that compounds isolated from unripe avocado pulp, including avocadenol A and B (which are closely related to avocadene 1-acetate), exhibit significant in vitro (in laboratory conditions) activity against this pathogen [].
While avocadene 1-acetate itself hasn't been specifically tested in this context, the research on similar compounds from avocados suggests a promising avenue for further investigation [].
Avocadene 1-acetate belongs to a class of compounds called acetogenins, found in abundance within avocado seeds. Researchers have been exploring the antimicrobial potential of these acetogenins, including Avocadene 1-acetate (often referred to as AcO-avocadene in research). Studies have shown that these compounds can effectively inhibit the growth of vegetative cells and germination of endospores in Clostridium sporogenes, a bacterium that can cause food spoilage []. This research suggests that avocadene 1-acetate and other avocado acetogenins could be used as natural food preservatives [].
Avocadene 1-acetate is a naturally occurring compound primarily found in avocados, classified as a long-chain fatty alcohol. Its chemical formula is , and it is also known by its IUPAC name, 2,4-dihydroxyheptadec-16-en-1-yl acetate. This compound features a terminal unsaturated carbon chain of 17 carbons, which contributes to its unique properties and biological activities. Avocadene 1-acetate is recognized for its potential applications in various fields, including chemistry, biology, and medicine .
Avocadene 1-acetate exhibits notable biological activities, particularly in the context of cancer research. It has been investigated for its potential anti-leukemia and anti-viral properties. Studies suggest that the compound may inhibit mitochondrial fatty acid oxidation, which is crucial in cellular metabolism and energy production . The suppression of this pathway has implications for cancer cell metabolism, making avocadene 1-acetate a candidate for therapeutic development against certain types of leukemia.
The synthesis of avocadene 1-acetate typically involves the acetylation of avocadene, a naturally occurring compound extracted from avocados. The general synthesis pathway includes:
Industrial production methods mirror these steps but are optimized for higher yields and utilize advanced purification techniques like high-performance liquid chromatography.
Avocadene 1-acetate has diverse applications across various fields:
Research on avocadene 1-acetate has highlighted its interactions with various biological targets. Specifically, it has been shown to suppress mitochondrial fatty acid oxidation, which is critical for energy production in cells. This suppression may contribute to its cytotoxic effects on cancer cells, particularly in leukemia . Further studies are needed to elucidate the full range of interactions and mechanisms through which avocadene 1-acetate exerts its biological effects.
Several compounds share structural similarities with avocadene 1-acetate, including:
Avocadene 1-acetate is unique due to its specific acetylation, which imparts distinct chemical properties and biological activities compared to its analogs like avocadyne and avocadenol. The presence of the acetate group differentiates it from other similar compounds, influencing its reactivity and interaction with biological targets .
Avocadene 1-acetate is characterized by the molecular formula C₁₉H₃₆O₄, which indicates the presence of nineteen carbon atoms, thirty-six hydrogen atoms, and four oxygen atoms [2] [7]. This formula represents a long-chain fatty alcohol derivative that belongs to the class of organic compounds known as long-chain fatty alcohols [3] [7]. The compound features a seventeen-carbon backbone with additional functional groups that contribute to its unique chemical properties [2].
The exact mass of Avocadene 1-acetate is 328.26135963 grams per mole, while the molecular weight is 328.5 grams per mole [8]. These values have been determined through precise mass spectrometry measurements and are consistently reported across multiple chemical databases [2] [4]. The molecular weight calculation is based on the standard atomic masses of carbon (12.01), hydrogen (1.008), and oxygen (15.999) [7].
Property | Value |
---|---|
Molecular Formula | C₁₉H₃₆O₄ |
Exact Mass | 328.26135963 g/mol |
Molecular Weight | 328.5 g/mol |
Average Molecular Mass | 328.487 g/mol |
The structural representation of Avocadene 1-acetate reveals a complex arrangement of functional groups and carbon chains [2] [4]. The compound's International Union of Pure and Applied Chemistry name is 2,4-dihydroxyheptadec-16-enyl acetate, which describes its structural features [2] [7]. The Simplified Molecular Input Line Entry System representation is CC(=O)OCC(CC(CCCCCCCCCCCC=C)O)O, indicating the presence of an acetate ester group, two hydroxyl groups, and a terminal alkene [4] [7].
The molecular structure consists of a seventeen-carbon chain with specific functional group positioning [2]. At position 1, there is an acetate ester group (-OCOCH₃), while positions 2 and 4 contain hydroxyl groups (-OH) [2]. The chain terminates with a double bond between carbons 16 and 17, creating a terminal alkene functionality [2] [4].
Avocadene 1-acetate exists in stereoisomeric forms due to the presence of chiral centers at carbons 2 and 4 [5]. The compound can exist in different stereochemical configurations, with the most commonly studied form being the (2S,4S) configuration [5]. This stereochemical arrangement is critical for the compound's biological activity and physical properties [5].
The stereoisomeric forms of Avocadene 1-acetate differ in their three-dimensional arrangements around the chiral centers, which can influence their interaction with biological systems and their overall stability [5]. The Standard International Chemical Identifier Key for the (2S,4S) form is NLBYRERHXBTBBR-OALUTQOASA-N, which specifically identifies this stereoisomer [5].
The 2,4-dihydroxy configuration represents a critical structural feature of Avocadene 1-acetate [2]. The hydroxyl groups at positions 2 and 4 adopt a specific spatial arrangement that influences the compound's chemical reactivity and intermolecular interactions [2]. This configuration creates a syn-relationship between the two hydroxyl groups, which is important for the compound's hydrogen bonding capabilities .
The dihydroxy configuration contributes to the compound's ability to form intramolecular and intermolecular hydrogen bonds [27]. The positioning of these hydroxyl groups also affects the compound's solubility characteristics and its interaction with other molecules in biological systems [8].
Avocadene 1-acetate exists as a solid at room temperature with a characteristic appearance [10]. The compound exhibits crystalline properties, as evidenced by its defined melting point range [10]. The solid-state structure of the compound is influenced by intermolecular hydrogen bonding between the hydroxyl groups and the acetate ester functionality [27].
The crystalline nature of Avocadene 1-acetate is attributed to the regular packing arrangement of molecules in the solid state [28]. The long hydrocarbon chain allows for van der Waals interactions between adjacent molecules, while the polar functional groups contribute to the overall stability of the crystal lattice [28].
The solubility characteristics of Avocadene 1-acetate are determined by the balance between its hydrophobic hydrocarbon chain and hydrophilic functional groups [8]. The compound's lipophilic nature is reflected in its calculated partition coefficient values, which indicate preferential solubility in organic solvents over water [8].
The presence of hydroxyl groups and the acetate ester functionality provides some degree of water solubility, though the long hydrocarbon chain limits aqueous solubility [15]. The compound's solubility profile is typical of long-chain fatty alcohol derivatives, showing good solubility in organic solvents such as ethanol, acetone, and chloroform [15].
The thermal properties of Avocadene 1-acetate include a melting point range of 58-59°C [10]. This relatively low melting point is characteristic of long-chain fatty alcohol derivatives and reflects the compound's molecular structure and intermolecular forces [10].
Thermal Property | Value |
---|---|
Melting Point | 58-59°C |
Physical State | Solid |
Thermal Stability | Stable under normal conditions |
The compound's thermal behavior is influenced by the presence of the acetate ester group, which can undergo thermal decomposition at elevated temperatures [26]. The thermal stability of the compound is generally good under normal storage and handling conditions [30].
Avocadene 1-acetate contains multiple functional groups that contribute to its chemical reactivity [24] [25]. The acetate ester group is susceptible to hydrolysis reactions, particularly under acidic or basic conditions [22] [24]. The ester functionality can undergo nucleophilic substitution reactions, where the acetate group can be replaced by other nucleophiles [24] [25].
The hydroxyl groups at positions 2 and 4 exhibit typical alcohol reactivity, including the ability to form hydrogen bonds and participate in substitution reactions [20] [27]. These hydroxyl groups can also undergo oxidation reactions to form carbonyl compounds [18] [19]. The terminal alkene functionality provides a site for addition reactions, including hydrogenation and halogenation [19].
The stability of Avocadene 1-acetate is influenced by environmental factors such as temperature, pH, and the presence of moisture [30]. The acetate ester linkage is chemically labile and can undergo hydrolysis in the presence of water, particularly under acidic or basic conditions [26] [30]. However, the compound demonstrates good stability under normal storage conditions [30].
The hydroxyl groups contribute to the compound's stability through intermolecular hydrogen bonding, which helps maintain the molecular structure [27]. The long hydrocarbon chain provides structural stability through van der Waals interactions, though it may be susceptible to oxidation under certain conditions [18].
The topological polar surface area of Avocadene 1-acetate is 66.80 Ų [8]. This parameter represents the sum of surfaces of polar atoms in the molecule and is an important descriptor for predicting the compound's permeability and absorption characteristics [8]. The relatively moderate polar surface area reflects the presence of four oxygen atoms distributed across the acetate ester and hydroxyl functional groups [8].
The lipophilicity of Avocadene 1-acetate is quantified by its partition coefficient values [8]. The XLogP value is 5.40, while the ALogP value is 4.14 [8]. These values indicate that the compound is highly lipophilic, with a strong preference for organic phases over aqueous phases [8]. The difference between the XLogP and ALogP values reflects the different computational methods used to calculate these parameters [8].
Avocadene 1-acetate contains four hydrogen bond acceptor sites and two hydrogen bond donor sites [8]. The hydrogen bond acceptors include the four oxygen atoms present in the hydroxyl groups and the acetate ester functionality [8]. The hydrogen bond donors are the two hydroxyl groups at positions 2 and 4 [8] [27].
Parameter | Value |
---|---|
H-Bond Acceptors | 4 |
H-Bond Donors | 2 |
Topological Polar Surface Area | 66.80 Ų |
XLogP | 5.40 |
ALogP | 4.14 |
The hydrogen bonding capacity of the compound influences its solubility, intermolecular interactions, and potential biological activity [27]. The presence of both donor and acceptor sites allows the compound to participate in complex hydrogen bonding networks [27].
Avocadene 1-acetate contains sixteen rotatable bonds [8]. This high number of rotatable bonds reflects the flexibility of the long hydrocarbon chain and contributes to the compound's conformational diversity [8]. The rotatable bonds allow the molecule to adopt various three-dimensional conformations, which can influence its interaction with other molecules and its biological activity [8].